2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 3-position and an iodophenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. For example, the reaction of 2-aminopyridine with 3-iodobenzaldehyde in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 3-iodophenyl is coupled with a 3-phenylimidazo[1,2-a]pyridine precursor in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the iodophenyl group, which may result in different biological activities and reactivity.
3-Phenylimidazo[1,2-a]pyridine: Similar structure but without the iodophenyl group, leading to variations in chemical properties and applications.
2-(4-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine: Similar but with the iodine atom at a different position, which can affect its reactivity and biological activity.
Uniqueness
The presence of the iodophenyl group at the 2-position of the imidazo[1,2-a]pyridine core in 2-(3-Iodophenyl)-3-phenylimidazo[1,2-a]pyridine imparts unique chemical and biological properties. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H13IN2 |
---|---|
Molecular Weight |
396.2 g/mol |
IUPAC Name |
2-(3-iodophenyl)-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13IN2/c20-16-10-6-9-15(13-16)18-19(14-7-2-1-3-8-14)22-12-5-4-11-17(22)21-18/h1-13H |
InChI Key |
PEBGTNRDXCFDIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.